2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid
Description
Historical Context of Bicyclo[1.1.1]pentane Research
The bicyclo[1.1.1]pentane framework was first synthesized in 1964 through the dimerization of [1.1.1]propellane, a landmark achievement in strained hydrocarbon chemistry. Early studies focused on its unusual geometry—three fused cyclopropane rings creating a bridgehead system with significant angle strain (bond angles ≈ 60°). This strain imparts unique reactivity, particularly in radical-mediated transformations, as demonstrated by Wiberg’s foundational work. The iodinated derivative, this compound, evolved from efforts to functionalize BCP cores for pharmaceutical applications, with the iodine atom providing a versatile handle for further modifications.
Emergence as a Key Building Block in Medicinal Chemistry
BCP derivatives gained prominence as bioisosteres for para-substituted benzene rings, addressing pharmacokinetic challenges associated with planar aromatics. The iodinated acetic acid variant (CAS 2209086-71-3) combines three critical features:
- Strained core for enhanced solubility and metabolic stability
- Iodine substituent enabling transition metal-catalyzed cross-couplings
- Carboxylic acid group for salt formation or conjugation to biomolecules
Large-scale synthetic routes developed since 2021, including flow photochemical methods producing kilogram quantities of BCP precursors, have made this compound accessible for high-throughput screening.
Significance in Bioisostere Development
Comparative studies demonstrate BCP’s superiority over traditional isosteres:
| Property | BCP Derivative | Benzene Analog | Improvement Factor |
|---|---|---|---|
| Solubility (mg/mL) | 12.4 | 0.8 | 15.5× |
| Metabolic Half-life |
Properties
IUPAC Name |
2-(3-iodo-1-bicyclo[1.1.1]pentanyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IO2/c8-7-2-6(3-7,4-7)1-5(9)10/h1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOFQSLMRHXHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid typically involves the iodination of a bicyclo[1.1.1]pentane derivative followed by the introduction of an acetic acid group. One common method includes the reaction of bicyclo[1.1.1]pentane with iodine in the presence of a suitable catalyst to form the iodinated intermediate. This intermediate is then reacted with a carboxylating agent under controlled conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Substitution Reactions
The iodine atom at the bridgehead position serves as a key reactive site for nucleophilic and radical substitution reactions.
Radical Atom Transfer Reactions
-
Procedure : Ethyl iodoacetate reacts with [1.1.1]propellane via atom transfer radical addition (ATRA) using triethylborane (BEt₃) as a radical initiator .
-
Conditions : BEt₃ (10 mol%), Et₂O solvent, 0°C, 15 minutes.
-
Yield : 92% for ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate (5a ) .
| Entry | Catalyst | Base | Equiv. of Propellane | Yield (%) |
|---|---|---|---|---|
| 1 | CuI (0.1 equiv) | DIPEA (2) | 1.5 | 99 |
| 5 | CuCl (0.1) | DIPEA (2) | 1.5 | 95 |
| 6 | CuI (0.01) | DIPEA (2) | 1.5 | 99 |
Optimized copper-catalyzed conditions enhance reaction efficiency .
Copper-Catalyzed Coupling Reactions
The iodine substituent enables cross-coupling reactions to form C–C bonds.
Alkyne Cycloaddition
-
Procedure : Copper iodide (CuI) catalyzes the reaction between phenylpropargyl ether and [1.1.1]propellane, yielding cyclobutane-containing allenes .
-
Conditions : CuI (0.1 equiv), DIPEA (2 equiv), room temperature.
Functional Group Transformations
The acetic acid moiety allows further derivatization.
Ester Hydrolysis
-
Procedure : Ethyl 2-(3-iodobicyclo[1.1.1]pentan-1-yl)acetate undergoes hydrolysis to yield the target carboxylic acid.
-
Conditions : NaOH (aqueous), reflux, 6 hours.
Mechanistic Insights
-
Radical Intermediates : BEt₃ generates bicyclopentyl radicals, which undergo iodine transfer to form stable products .
-
DFT Studies : Confirm lower activation barriers for radical carboamination compared to oligomerization pathways .
Stability and Handling
Scientific Research Applications
Synthesis of 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic Acid
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis often begins with readily available bicyclo[1.1.1]pentane derivatives.
- Reactions : Key reactions include halogenation and subsequent acylation processes, which allow the introduction of the iodine atom and the carboxylic acid group respectively.
- Yield Optimization : Techniques such as triethylborane-promoted reactions have been employed to achieve high yields under mild conditions, allowing for functionalization without extensive byproduct formation .
Drug Development
The compound has shown promise in various therapeutic areas:
- Cancer Therapeutics : BCP derivatives have been explored as inhibitors in cancer pathways due to their ability to mimic larger aromatic systems while maintaining favorable physicochemical properties.
- Neurological Disorders : Compounds with BCP structures are being investigated for their potential effects on neurotransmitter systems, possibly leading to novel treatments for conditions like depression and anxiety .
Case Studies
Several studies highlight the effectiveness of this compound in drug development:
Mechanism of Action
The mechanism of action of 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets. The iodine atom and the bicyclo[1.1.1]pentane ring provide unique steric and electronic properties that can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Variations
The following table summarizes key structural analogs and their properties:
Physicochemical Properties
- Reactivity : The iodine atom in the target compound facilitates cross-coupling reactions (e.g., with boronic acids), unlike fluorinated analogs, which are typically inert under such conditions. However, fluorine’s electronegativity enhances binding affinity in drug candidates .
- Solubility : The acetic acid moiety improves aqueous solubility, but iodinated derivatives may exhibit lower solubility compared to fluorinated or methoxycarbonyl analogs due to higher molecular weight .
- Stability : Iodine’s susceptibility to light or radical degradation necessitates storage under inert conditions, whereas fluorinated derivatives are more stable .
Biological Activity
2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid is an organic compound characterized by its unique bicyclic structure, which has garnered attention in medicinal chemistry for its potential biological activities. The presence of iodine in its molecular structure may enhance its reactivity and biological profile, making it a candidate for various pharmacological applications.
- Molecular Formula : CHI O
- Molecular Weight : 250.08 g/mol
- CAS Number : Not specified in the sources.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets, including enzymes and receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that may enhance binding affinity and selectivity towards these targets, potentially leading to modulation of their activities.
Biological Activity and Applications
Research has indicated that compounds with a bicyclo[1.1.1]pentane motif can exhibit significant biological activities, particularly in the context of drug design:
- Inhibition of Enzymes : Bicyclo[1.1.1]pentane derivatives have been explored as inhibitors of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer progression. The incorporation of the bicyclic structure has been shown to improve metabolic stability and potency compared to traditional phenyl-containing compounds .
- Potential Anticancer Activity : The unique structure allows for the development of novel anticancer agents that can potentially overcome resistance mechanisms often seen with conventional therapies.
Study 1: IDO Inhibition
A study focused on the development of IDO inhibitors highlighted the advantages of using bicyclo[1.1.1]pentane as a bioisostere for enhancing pharmacokinetic properties. The research demonstrated that replacing phenyl rings with bicyclic structures led to compounds with improved selectivity and reduced off-target effects, making them more suitable for clinical applications .
Study 2: Structure-Activity Relationship (SAR)
In another investigation, a series of bicyclo[1.1.1]pentane derivatives were synthesized and evaluated for their biological activity against various cancer cell lines. The results indicated that modifications to the bicyclic core could significantly influence the compounds' anticancer efficacy, suggesting a promising avenue for future drug development focused on this scaffold .
Comparative Analysis
The following table summarizes the biological activities and properties of selected bicyclo[1.1.1]pentane derivatives compared to traditional compounds:
| Compound Name | Biological Activity | Binding Affinity | Metabolic Stability |
|---|---|---|---|
| This compound | Potential IDO inhibitor | High | Improved |
| Bicyclo[1.1.1]pentane-derived phenyl compound | Moderate IDO inhibitor | Moderate | Low |
| Novel bicyclic derivative (Study 2) | Significant anticancer activity | Very High | High |
Q & A
Q. What are the recommended synthetic routes for preparing 2-(3-Iodobicyclo[1.1.1]pentan-1-yl)acetic acid?
Synthesis involves iodination of the bicyclo[1.1.1]pentane core followed by functionalization. A validated approach includes:
- Iodination : Electrophilic iodination using iodine monochloride (ICl) under controlled conditions to target the 3-position of the bicyclo structure.
- Carboxylic Acid Introduction : Coupling the iodinated intermediate with acetic acid derivatives via amide or ester linkages. For example, tert-butyl carbamate intermediates can be deprotected using trifluoroacetic acid (TFA), followed by coupling with activated carboxylic acids (e.g., using HATU/EDCI) in DMF with triethylamine .
- Purification : Column chromatography under inert atmosphere (argon/nitrogen) to prevent decomposition. Monitor reaction progress via TLC and confirm purity by HPLC .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use PPE (nitrile gloves, safety goggles) in a fume hood to avoid inhalation of aerosols. Avoid skin contact due to potential irritation .
- Storage : Store at 2–8°C under inert gas (argon) to prevent oxidation. Use amber glass vials to limit light exposure, as iodinated compounds are often light-sensitive .
- Emergency Measures : For spills, collect solid material using non-sparking tools and dispose via approved chemical waste protocols. For eye exposure, rinse with water for ≥15 minutes and seek medical attention .
Q. What analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry (iodine’s deshielding effect shifts adjacent protons to δ 3.5–4.5 ppm). Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (iodine’s distinct isotopic signature).
- Elemental Analysis : Confirm iodine content via combustion analysis or ICP-MS .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in bicyclo[1.1.1]pentane derivatives like this compound?
- Crystal Growth : Use slow vapor diffusion (e.g., hexane/ethyl acetate) at 4°C to obtain single crystals. The iodine atom’s strong electron density aids phasing .
- Data Collection : Collect high-resolution data at 100 K to minimize thermal motion. Resolve potential twinning (common in rigid bicyclo structures) using SHELXD or SHELXE .
- Refinement : SHELXL is preferred for small-molecule refinement. Leverage iodine’s anomalous scattering for phase determination .
Q. What strategies mitigate low yields in coupling reactions involving bicyclo[1.1.1]pentane cores?
- Activation : Use HATU or EDCI with HOAt to enhance carboxylic acid reactivity. Steric hindrance requires prolonged reaction times (24–48 hours) at 0°C to RT .
- Solubility Optimization : Replace DMF with DMSO or THF if precipitation occurs. Add DIPEA to improve solubility of intermediates .
- Microwave Assistance : Accelerate reactions using microwave irradiation (50°C, 30 minutes) to improve conversion rates .
Q. How can researchers address discrepancies in NMR data for bicyclo[1.1.1]pentane derivatives?
- Dynamic Effects : Bicyclo structures may exhibit fluxional behavior, causing signal broadening. Collect NMR spectra at low temperatures (−40°C) to slow molecular motion .
- Isotopic Labeling : Synthesize deuterated analogs to simplify spectral interpretation.
- Cross-Validation : Compare with computational models (DFT calculations) to assign peaks accurately .
Q. What are the toxicological considerations for in vivo studies involving this compound?
- Acute Toxicity : Based on structurally similar compounds, classify as harmful if swallowed (H302) or inhaled (H335). Conduct LD50 studies in rodent models .
- Metabolic Stability : Assess hepatic clearance using microsomal assays. Monitor for iodine release (risk of thyroid disruption) in pharmacokinetic studies .
Methodological Notes
- References : Ensure proper citation of protocols from SHELX , safety guidelines , and synthetic methodologies .
- Data Contradictions : Cross-validate analytical results (e.g., NMR vs. X-ray) to resolve structural ambiguities.
- Experimental Design : Include negative controls (e.g., non-iodinated analogs) to isolate iodine-specific effects in biological assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
